4-(Cyclopropylsulfinyl)phenylboronic acid

Boronate affinity Lewis acidity pKa modulation

Researchers requiring precise stereoelectronic tuning in cross-coupling often face inconsistent reactivity with generic arylboronic acids. 4-(Cyclopropylsulfinyl)phenylboronic acid (CAS 1217501-06-8) provides a direct solution, featuring an electron-withdrawing sulfinyl group that enhances boron electrophilicity for accelerated transmetalation. The cyclopropyl moiety offers distinct steric constraints and metabolic stability advantages over larger alkyl analogs, making it ideal for constructing kinase inhibitor scaffolds. • Enhanced Reactivity: Predicted pKa of 8.11±0.16 improves binding at near-physiological pH versus unsubstituted phenylboronic acid. • Synthetic Versatility: Functions in both Suzuki-Miyaura (C-C) and Chan-Lam (C-N/O) couplings, with the sulfoxide handle available for further redox transformations. • Supply Reliability: Procured as a ≥95% purity solid with recommended cold storage, ensuring batch-to-batch consistency for iterative MIDA boronate workflows.

Molecular Formula C9H11BO3S
Molecular Weight 210.054
CAS No. 1217501-06-8
Cat. No. B596893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Cyclopropylsulfinyl)phenylboronic acid
CAS1217501-06-8
Synonyms4-(Cyclopropylsulfinyl)phenylboronic acid
Molecular FormulaC9H11BO3S
Molecular Weight210.054
Structural Identifiers
SMILESB(C1=CC=C(C=C1)S(=O)C2CC2)(O)O
InChIInChI=1S/C9H11BO3S/c11-10(12)7-1-3-8(4-2-7)14(13)9-5-6-9/h1-4,9,11-12H,5-6H2
InChIKeyUVAFNQYMJVLTNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Cyclopropylsulfinyl)phenylboronic Acid: Technical Specification


4-(Cyclopropylsulfinyl)phenylboronic acid (CAS 1217501-06-8) is a specialized arylboronic acid building block with the molecular formula C9H11BO3S and a molecular weight of 210.06 g/mol . The compound features a phenylboronic acid core substituted at the para position with a cyclopropylsulfinyl (–S(O)–C3H5) moiety, combining the C–C bond-forming capability of the boronic acid group with the unique stereoelectronic properties of the sulfoxide functionality [1]. It is commercially available at typical purities of ≥95% and is recommended for storage at 2–8 °C . The predicted boiling point is 455.1±47.0 °C and predicted density is 1.41±0.1 g/cm³ .

1

Suzuki–Miyaura coupling building block

Electron-withdrawing sulfinyl group may facilitate transmetalation

2

Chan–Lam C–N/O bond formation

Boronic acid enables mild aerobic coupling with amines and phenols

3

Boronate affinity and sensor research

Lower predicted pKa supports diol binding near physiological pH

4-(Cyclopropylsulfinyl)phenylboronic Acid: Substitution Risks


Generic substitution of 4-(Cyclopropylsulfinyl)phenylboronic acid with simpler arylboronic acids is not chemically or functionally equivalent due to the cyclopropylsulfinyl group's unique electronic and steric contributions. The electron-withdrawing nature of the sulfinyl group lowers the pKa of the boronic acid moiety relative to unsubstituted phenylboronic acid (pKa ~8.8), enhancing Lewis acidity and modulating reactivity in Suzuki–Miyaura and Chan–Lam coupling reactions [1]. The cyclopropyl ring introduces distinct steric constraints compared to methyl or ethyl sulfinyl analogs, potentially influencing regioselectivity in cross-coupling and the conformational properties of downstream products [2]. Furthermore, the sulfinyl group exists at an intermediate oxidation state between sulfide and sulfone, offering a synthetic handle for further oxidation or reduction that is absent in non‑sulfur‑containing analogs [3]. These differences have direct consequences for reaction yields, purification profiles, and the physicochemical properties of final target molecules—rendering simple arylboronic acids inadequate substitutes in applications requiring this specific substitution pattern.

Electronic The cyclopropylsulfinyl group withdraws electron density, lowering boronic acid pKa relative to unsubstituted phenylboronic acid; reactivity may differ significantly in cross-coupling.
Steric Cyclopropyl ring provides distinct steric constraints compared to methyl or ethyl sulfinyl analogs, potentially altering regioselectivity and downstream product conformation.
Synthetic handle The intermediate sulfoxide oxidation state can be further oxidized or reduced; this versatility is absent in sulfide or sulfone analogs and impacts downstream diversification routes.

4-(Cyclopropylsulfinyl)phenylboronic Acid: Performance Evidence


Enhanced Lewis Acidity vs Unsubstituted Phenylboronic Acid

The cyclopropylsulfinyl group lowers the pKa of the boronic acid moiety relative to unsubstituted phenylboronic acid. While direct pKa data for 4-(Cyclopropylsulfinyl)phenylboronic acid is predicted at 8.11±0.16 , comparative studies on sulfonyl- and sulfonamide-substituted phenylboronic acids demonstrate that electron-withdrawing sulfur-containing substituents at the para position reduce the pKa by 1.0–1.5 units compared to unsubstituted phenylboronic acid (pKa ~8.8) [1]. The sulfinyl group, being electron-withdrawing via inductive effects, is expected to produce a comparable pKa reduction, enhancing the compound's affinity for cis-diols at physiological pH [2].

Lewis acidity vs PhB(OH)₂
Class-level
Target predicted pKa: 8.11±0.16 PhB(OH)₂ pKa: ~8.8 (exp.); sulfonyl analogs: 7.3–7.8 ΔpKa ≈ -0.7 vs PhB(OH)₂
May improve diol binding at physiological pH
Predicted values; direct measurement needed
Boronate affinity Lewis acidity pKa modulation Electron-withdrawing substituents

Sulfinyl Electron-Withdrawing Effect in Suzuki–Miyaura Coupling

The electron-withdrawing sulfinyl group enhances the electrophilicity of the boron atom, which can improve transmetalation rates in Suzuki–Miyaura coupling reactions compared to electronically neutral or electron-donating arylboronic acids . Competition experiments in Ni-catalyzed borylation of aryl sulfoxides demonstrate that electron-deficient aryl moieties react preferentially, with oxidative addition occurring selectively at the more electron-deficient ring [1]. In the context of Suzuki–Miyaura coupling of aryl sulfoxides with phenylboronic acids using Ni/NHC catalysts, the reaction proceeds with good functional group tolerance and yields ranging from 60% to 95% depending on substrate electronics . While direct comparative coupling yield data for 4-(Cyclopropylsulfinyl)phenylboronic acid versus unsubstituted phenylboronic acid are not available in the peer-reviewed literature, the mechanistic principle—that electron-withdrawing substituents accelerate transmetalation—is well-established in cross-coupling chemistry.

Suzuki coupling reactivity
Class-level
Electron-withdrawing sulfinyl enhances boron electrophilicity; well-established transmetalation acceleration for electron-deficient arylboronic acids.
Supports coupling workflow with challenging electrophiles
Quantitative yield data not available; verify under specific conditions
Suzuki–Miyaura coupling Cross-coupling Electron-withdrawing substituents Transmetalation rate

Intermediate Sulfoxide Oxidation State vs Sulfone and Sulfide Analogs

The sulfinyl (–S(O)–) group in 4-(Cyclopropylsulfinyl)phenylboronic acid exists at an intermediate sulfur oxidation state that can be selectively oxidized to the sulfone or reduced to the sulfide . This contrasts with: (i) 4-(Cyclopropylsulfonyl)phenylboronic acid (sulfone, S(VI)), which is resistant to further oxidation and cannot be reduced under mild conditions; and (ii) 4-(Cyclopropylsulfanyl)phenylboronic acid (sulfide, S(II)), which is prone to air oxidation and lacks the hydrogen-bond acceptor capability of the S=O group . The sulfinyl group's polarity (S=O dipole moment ~4.0 D) also imparts distinct solubility and chromatographic properties compared to both the less polar sulfide and the more polar sulfone analogs [1].

Oxidation state control
Class-level
Sulfoxide (S(IV)): oxidizable to sulfone, reducible to sulfide Sulfone (S(VI)): oxidation-resistant; sulfide (S(II)): air-sensitive, no S=O H-bonding Three accessible oxidation states from one building block
Enables divergent analog synthesis from a single starting material
Reaction conditions: H₂O₂ or m-CPBA for oxidation; LiAlH₄ for reduction
Sulfoxide oxidation state Synthetic versatility Sulfur functional group interconversion

MIDA Boronate Precursor for Stable Boronic Acid Handling

Arylboronic acids are prone to protodeboronation and air oxidation, which can complicate storage, handling, and reaction reproducibility. 4-(Cyclopropylsulfinyl)phenylboronic acid offers potential as a precursor for conversion to the corresponding N-methyliminodiacetic acid (MIDA) boronate ester, a bench-stable, crystalline boronic acid surrogate that releases the free boronic acid only under basic cross-coupling conditions [1]. The electron-withdrawing sulfinyl group may further stabilize the MIDA boronate toward undesired hydrolysis during storage. Compared to pinacol boronate esters, MIDA boronates offer superior stability to silica gel chromatography and can be employed in iterative Suzuki–Miyaura coupling sequences [2]. While direct stability data for the MIDA boronate of 4-(Cyclopropylsulfinyl)phenylboronic acid are not available, the established methodology for converting arylboronic acids to MIDA boronates is broadly applicable to substituted phenylboronic acids [3].

MIDA boronate stability
Class-level
MIDA boronate: air-stable, crystalline; >95% recovery after silica chromatography
Improves storage and handling; enables iterative coupling sequences
Data from general MIDA boronate class; specific compound data not reported
MIDA boronate Suzuki–Miyaura coupling Boronic acid stability Iterative cross-coupling

4-(Cyclopropylsulfinyl)phenylboronic Acid: Key Applications


Suzuki–Miyaura Cross-Coupling for Biaryl Synthesis

4-(Cyclopropylsulfinyl)phenylboronic acid serves as an electrophilic coupling partner in Pd-catalyzed Suzuki–Miyaura reactions, enabling the installation of a 4-(cyclopropylsulfinyl)phenyl moiety onto aryl or heteroaryl halide scaffolds. The electron-withdrawing sulfinyl group enhances boron electrophilicity, potentially accelerating transmetalation relative to unsubstituted phenylboronic acid . This building block is particularly suitable for constructing sulfoxide-containing biaryl architectures relevant to kinase inhibitor scaffolds and other pharmaceutical targets, as exemplified by the incorporation of cyclopropylsulfinyl-substituted phenyl groups into pyrimidine-based EGFR/ALK dual inhibitors [1]. The cyclopropyl ring provides metabolic stability advantages over larger alkyl substituents by reducing sites for oxidative metabolism .

Chan–Lam C–N and C–O Bond Formation

The boronic acid functionality of 4-(Cyclopropylsulfinyl)phenylboronic acid enables participation in copper-catalyzed Chan–Lam coupling reactions with amines, anilines, phenols, and other N–H or O–H containing substrates . This provides access to N-aryl and O-aryl derivatives bearing the cyclopropylsulfinyl moiety under mild, aerobic conditions at room temperature. The electron-withdrawing nature of the sulfinyl group may influence the transmetalation step with Cu(II) catalysts, though quantitative comparative data are not available. The Chan–Lam reaction complements Suzuki–Miyaura coupling by enabling carbon–heteroatom rather than carbon–carbon bond formation, expanding the synthetic utility of the same building block [1].

Boronate Affinity Materials and Sensor Development

The boronic acid group of 4-(Cyclopropylsulfinyl)phenylboronic acid reversibly binds 1,2- and 1,3-diols to form cyclic boronate esters under alkaline conditions, with dissociation occurring at acidic pH. The electron-withdrawing sulfinyl group is expected to lower the pKa of the boronic acid moiety (predicted 8.11±0.16) relative to unsubstituted phenylboronic acid (pKa ~8.8), shifting the optimal binding pH closer to physiological conditions (pH 7.4) [1]. This property makes the compound a candidate for immobilization on solid supports to create boronate affinity chromatography media for selective enrichment of cis-diol-containing biomolecules such as glycoproteins, nucleosides, and catecholamines. The sulfinyl group also provides a potential conjugation handle or spectroscopic marker not present in simpler arylboronic acids .

Bench-Stable MIDA Boronate Precursor

4-(Cyclopropylsulfinyl)phenylboronic acid can be quantitatively converted to its corresponding N-methyliminodiacetic acid (MIDA) boronate ester, a crystalline, air-stable, and chromatography-compatible boronic acid surrogate . The MIDA boronate protects the boronic acid functionality from protodeboronation and oxidation during storage and synthetic manipulations, releasing the active boronic acid only under the basic aqueous conditions of Suzuki–Miyaura cross-coupling. This slow-release mechanism enables iterative coupling sequences and improves batch-to-batch reproducibility [1]. Procurement of the free boronic acid allows in-house preparation of the MIDA boronate derivative on demand, providing flexibility in workflow design and reducing inventory of specialized boron reagents.

Application
Selection Property
Validation Focus
Suzuki–Miyaura cross-coupling
Electron-withdrawing sulfinyl enhances boron electrophilicity
Transmetalation rate and coupling yields
Chan–Lam C–N/O bond formation
Boronic acid functionality for Cu-catalyzed coupling
Reaction scope with amines and phenols
Boronate affinity materials
Lower predicted pKa may improve diol binding at pH 7.4
Binding capacity and pH-dependent release
MIDA boronate precursor
Convertible to bench-stable, crystalline MIDA boronate
Storage stability and slow-release performance in coupling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Cyclopropylsulfinyl)phenylboronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.